[(6-Chloropyridazin-3-yl)amino]acetic acid CAS number and chemical identifiers
The following technical guide details the chemical profile, synthesis, and applications of [(6-Chloropyridazin-3-yl)amino]acetic acid , a specialized intermediate in heterocyclic chemistry. Chemical Identity & Core Ident...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and applications of [(6-Chloropyridazin-3-yl)amino]acetic acid , a specialized intermediate in heterocyclic chemistry.
Chemical Identity & Core Identifiers
This compound serves as a critical bifunctional building block, combining the electron-deficient pyridazine ring with a reactive amino acid moiety. It is primarily utilized as a transient intermediate in the synthesis of fused bicyclic heterocycles, particularly imidazo[1,2-b]pyridazines , which are privileged scaffolds in kinase inhibitor discovery (e.g., Ponatinib analogs).
Not Widely Listed (Synthesized in situ or as ester)
PubChem CID
16228496
Molecular Formula
C₆H₆ClN₃O₂
Molecular Weight
187.58 g/mol
SMILES
C1=CC(=NN=C1NCC(=O)O)Cl
InChI Key
WBBXOKRECPFAGF-UHFFFAOYSA-N
Precursor CAS
3,6-Dichloropyridazine (141-30-0 )
Note on CAS Ambiguity: This specific acid is often generated and used immediately or isolated as its ethyl ester derivative (Ethyl [(6-chloropyridazin-3-yl)amino]acetate). Researchers should verify if the ester form (often more stable) is the intended target for their specific pathway.
Physicochemical Properties[1][3][4][5][6][7][8]
Appearance: Typically an off-white to pale yellow solid (upon isolation).
Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and aqueous bases; limited solubility in non-polar organic solvents due to zwitterionic character.
pKa (Predicted): Carboxyl group ~2.3; Pyridazine nitrogen ~3.5.
Stability: Susceptible to decarboxylation or intramolecular cyclization under high heat or acidic conditions.
Synthetic Methodology
The synthesis of [(6-Chloropyridazin-3-yl)amino]acetic acid follows a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridazine ring (specifically the 3,6-dichloro substitution) activates the positions for nucleophilic attack by glycine.
Protocol: SNAr Synthesis from 3,6-Dichloropyridazine
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.5 eq)
Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)
Step-by-Step Procedure:
Dissolution: Dissolve 3,6-dichloropyridazine in Ethanol (0.5 M concentration).
Addition: Add Glycine (or its ester salt) and the base to the solution.
Reflux: Heat the mixture to reflux (80–100°C) for 6–12 hours. Monitor reaction progress via TLC (SiO₂; EtOAc:MeOH 9:1) or LC-MS.
Observation: The formation of the monosubstituted product is favored; however, prolonged heating with excess amine can lead to disubstitution (3,6-diamino derivative).
Redissolve residue in water and acidify to pH ~3–4 with 1M HCl to precipitate the free acid.
Filter the solid, wash with cold water, and dry.
Workup (Ester Form):
If using glycine ester, partition the concentrated residue between EtOAc and water.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Mechanism & Pathway Visualization
Caption: SNAr pathway converting 3,6-dichloropyridazine to the target amino acid derivative.
Applications in Drug Discovery
This compound is a versatile "lynchpin" intermediate. Its primary utility lies in its ability to undergo cyclization to form bicyclic systems.
A. Synthesis of Imidazo[1,2-b]pyridazines
The most common application is the formation of the imidazo[1,2-b]pyridazine core, a scaffold found in several potent kinase inhibitors.
Mechanism: The secondary amine (N-linker) and the ring nitrogen (N2) can participate in cyclization reactions with alpha-halo ketones or aldehydes.
Relevance: Used in developing inhibitors for VEGFR , p38 MAP kinase , and CLK1 .
B. Intramolecular Cyclization
Under acidic conditions or with dehydration agents (e.g., acetic anhydride), the acid moiety can cyclize onto the ring nitrogen to form 6-chloro-imidazo[1,2-b]pyridazin-2-one or related mesoionic species.
Caption: Divergent synthetic utility of the target intermediate.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the same precautions as its precursor, 3,6-dichloropyridazine.
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
References
PubChem Compound Summary. (2025). 2-[(6-Chloropyridazin-3-yl)amino]acetic acid (CID 16228496). National Center for Biotechnology Information. Link
Sherif, M. H., et al. (2010).[2] Chemical Studies on 3,6-Dichloropyridazine.[1][3][2][4][5] Journal of American Science, 6(11), 570-574.[2] (Describes reactivity of 3,6-dichloropyridazine with amino nucleophiles). Link
Maes, B. U., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine. Tetrahedron, 58(29), 5821-5829. (Mechanistic grounding for SNAr synthesis). Link
Enguehard, C., et al. (2001). Synthesis of diaryl-substituted imidazo[1,2-b]pyridazines.[6] Synthesis, (12), 1857-1862. (Context for imidazo-pyridazine applications). Link
The Technical Guide to 3-Amino-6-Chloropyridazine: History, Synthesis, and Medicinal Utility
Executive Summary 3-Amino-6-chloropyridazine (CAS: 5469-69-2) represents a "privileged scaffold" in heterocyclic chemistry. Its significance stems from its unique electronic "push-pull" character: the electron-deficient...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-6-chloropyridazine (CAS: 5469-69-2) represents a "privileged scaffold" in heterocyclic chemistry. Its significance stems from its unique electronic "push-pull" character: the electron-deficient pyridazine ring (pull) is balanced by the electron-donating amino group (push) and the inductive withdrawal of the chlorine atom. This guide serves as a technical manual for researchers, detailing the molecule's evolution from a dyestuff intermediate to a cornerstone in the synthesis of sulfonamide antibiotics, GABA antagonists, and modern kinase inhibitors.
Part 1: Historical Genesis & Synthetic Evolution
The Industrial Origins
The history of 3-amino-6-chloropyridazine is inextricably linked to the availability of maleic hydrazide , a herbicide and plant growth regulator discovered in the mid-20th century. Early pyridazine chemistry (late 1800s) was hampered by difficult synthesis. The breakthrough came when industrial routes to maleic hydrazide (from maleic anhydride and hydrazine) were perfected, providing a cheap, abundant starting material.
The transformation of maleic hydrazide into 3,6-dichloropyridazine using phosphorus oxychloride (
) unlocked the entry point for 3-amino-6-chloropyridazine. The subsequent selective mono-amination of the dichloro- precursor became the standard industrial route.
The "Sulfonamide Era" Driver
In the 1950s and 60s, the demand for long-acting sulfonamides drove the optimization of this scaffold. Researchers at companies like Lederle Laboratories and Ciba discovered that attaching a pyridazine ring to the sulfonamide moiety (e.g., Sulfamethoxypyridazine ) significantly altered the pharmacokinetic profile, extending half-life and modifying solubility. 3-Amino-6-chloropyridazine was the critical "hinge" molecule allowing these attachments.
Part 2: The Chemistry of the Scaffold
Electronic Architecture & Reactivity
The utility of 3-amino-6-chloropyridazine lies in its bifunctional nature, allowing for Orthogonal Functionalization :
C3-Amino Group: Acts as a nucleophile. It can be acylated, alkylated, or converted to a diazonium salt (Sandmeyer reactions).
C6-Chloro Group: Acts as an electrophile. The nitrogen atoms in the ring pull electron density, making the C6 position highly susceptible to Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Synthetic Pathway Visualization
The following diagram illustrates the canonical industrial route and the divergence point for modern medicinal chemistry.
Caption: Figure 1. The canonical synthetic lineage of 3-amino-6-chloropyridazine and its divergence into major therapeutic classes.
Part 3: Medicinal Chemistry Applications[1][2][3]
Antibiotics: The Sulfonamide Connection
The synthesis of Sulfamethoxypyridazine often proceeds via 3-amino-6-chloropyridazine.
Mechanism: The amino group is condensed with
-acetamidobenzenesulfonyl chloride.
Differentiation: The chloro group is subsequently displaced by a methoxide ion (
). This specific sequence is preferred in some industrial patents to avoid competing side reactions on the highly reactive chloropyridazine ring if methoxylation is performed first.
Neuroscience: Gabazine (SR-95531)
Gabazine is a potent, selective GABA-A receptor antagonist used extensively in research.
Role of Scaffold: The pyridazine ring mimics the carboxylate bioisostere, providing rigid spatial orientation for receptor binding.
Synthesis: 3-Amino-6-chloropyridazine is reacted with aryl boronic acids (Suzuki coupling) or alkylated to build the extended side chain required for the SR-95531 structure.
Oncology: Kinase Inhibitors
Modern drug discovery utilizes the scaffold to synthesize imidazo[1,2-b]pyridazines .
Logic: Cyclization of the 3-amino group with
-halocarbonyls creates a fused bicyclic system.
Target: This fused system is isosteric with the adenine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of kinases like c-Met and VEGFR.
This protocol is the industry standard for converting 3,6-dichloropyridazine to 3-amino-6-chloropyridazine.
Reagents:
3,6-Dichloropyridazine (1.0 eq)
Aqueous Ammonia (28-30%, 10.0 eq)
Ethanol (Optional co-solvent)
Workflow:
Safety Check: This reaction generates significant internal pressure.[1] Use a certified stainless steel autoclave or a heavy-walled glass pressure tube with a blast shield.
Loading: Charge the vessel with 3,6-dichloropyridazine and aqueous ammonia.
Reaction: Seal the vessel and heat to 130°C for 12–16 hours .
Note: The high temperature is required to overcome the activation energy of the deactivated ring.
Work-up: Cool to room temperature (ensure gauge reads 0 bar). Vent carefully.
Filtration: The product often precipitates upon cooling. Filter the solid.[2][3][4]
Purification: Recrystallize from water or ethanol.
Setup: Place reagents in a 20 mL microwave-transparent pressure vial.
Irradiation: Heat at 120°C (300W) for 30 minutes .
Work-up: Cool, filter the precipitate, and wash with Ethyl Acetate:Hexane (3:7).[5]
Advantage: Reduces reaction time from 16 hours to 30 minutes with comparable yields (~87%).
Part 5: Quantitative Data Summary
The following table summarizes the reactivity profile of 3-amino-6-chloropyridazine in standard medicinal chemistry transformations.
Reaction Type
Target Position
Reagents (Typical)
Key Outcome
Application
Displacement
C6-Chloro
NaOMe / MeOH
3-Amino-6-methoxypyridazine
Sulfonamide synthesis
Suzuki Coupling
C6-Chloro
, Pd(PPh3)4
3-Amino-6-arylpyridazine
Gabazine analogs
Sandmeyer
C3-Amino
, HCl, CuCl
3,6-Dichloropyridazine
Reverse synthesis / Halogen exchange
Cyclization
N2 / C3-Amino
-bromoacetophenone
Imidazo[1,2-b]pyridazine
Kinase Inhibitors
References
Synthesis of 3-amino-6-chloropyridazine (Patent CN104844523A) . Google Patents.[6] Available at:
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) . Royal Society of Chemistry (RSC Advances). Available at: [Link]
3-Amino-6-chloropyridazine Compound Summary . PubChem. Available at: [Link]
The pyridazine heterocycle in molecular recognition and drug discovery . National Institutes of Health (PMC). Available at: [Link]
3-Amino-6-substituted pyridazines and methods of preparing and utilizing same (US Patent 2891953A) . Google Patents.[6] Available at:
Protocol for the synthesis of [(6-Chloropyridazin-3-yl)amino]acetic acid from 3,6-dichloropyridazine
This application note details the protocol for the regioselective synthesis of [(6-Chloropyridazin-3-yl)amino]acetic acid (also known as N-(6-chloropyridazin-3-yl)glycine) via nucleophilic aromatic substitution ( ). Appl...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the protocol for the regioselective synthesis of [(6-Chloropyridazin-3-yl)amino]acetic acid (also known as N-(6-chloropyridazin-3-yl)glycine) via nucleophilic aromatic substitution (
).
Application Note: Regioselective Synthesis of [(6-Chloropyridazin-3-yl)amino]acetic acid
Optimization
Abstract & Strategic Overview
The pyridazine core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for pyridine or phenyl rings in kinase inhibitors and herbicides. The synthesis of [(6-Chloropyridazin-3-yl)amino]acetic acid requires the mono-substitution of 3,6-dichloropyridazine with glycine.[1]
The primary challenge in this synthesis is selectivity . Since the starting material is symmetric, the first substitution deactivates the ring toward a second attack. However, under forcing conditions or incorrect stoichiometry, bis-substitution (formation of the 3,6-diglycine adduct) can occur. This protocol utilizes a pH-controlled aqueous-organic biphasic system to maximize mono-selectivity and ensure high purity without chromatographic purification.[1]
Retrosynthetic Analysis & Mechanism
The transformation proceeds via an addition-elimination mechanism (
).[1] The amine nitrogen of glycine acts as the nucleophile, attacking the electron-deficient C3 position of the pyridazine ring.
Substrate: 3,6-Dichloropyridazine (Electrophile).[1][2][3][4][5][6][7] The nitrogen atoms in the ring pull electron density, making C3/C6 susceptible to nucleophilic attack.
Reagent: Glycine (Nucleophile).[1] Used in the presence of a base to generate the reactive free amine species (
Filtration 1 (Impurity Removal): If unreacted 3,6-dichloropyridazine precipitates (insoluble in water), filter the alkaline solution through a Celite pad.[1] The product is currently a soluble salt (carboxylate).[1]
Concentration: Remove the ethanol using a rotary evaporator (bath temp 40°C).
Acidification:
Place the aqueous residue in an ice bath (
).
Slowly add 6M HCl dropwise with stirring.
Target pH: 3.0 - 3.5 .
Observation: The product, [(6-chloropyridazin-3-yl)amino]acetic acid, will precipitate as an off-white to pale yellow solid.[1]
Caution: Do not acidify below pH 2, as the pyridazine nitrogen may protonate, increasing solubility and reducing yield.
Step 4: Purification
Filter the precipitate using a Buchner funnel.
Wash the cake with ice-cold water (2 x 10 mL) to remove inorganic salts (KCl/NaCl).
Wash with a small amount of cold ethanol (5 mL) to remove organic impurities.[1]
Dry the solid in a vacuum oven at 50°C for 12 hours.
Avoid extremely high pH (>12) for prolonged periods.[1]
Safety & Handling
3,6-Dichloropyridazine: Harmful if swallowed.[1][10] Irritating to eyes and skin. Handle in a fume hood.
Pyridazine Derivatives: Many are bioactive.[11] Treat the product as a potential pharmaceutical intermediate with unknown toxicology.
Waste Disposal: Aqueous filtrates contain pyridazine residues and should be disposed of as halogenated organic waste, not poured down the drain.
References
Mizzoni, R. H., & Spoerri, P. E. (1951).[12] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[4][6][7][9][11][12][13] Journal of the American Chemical Society, 73(4), 1873–1874. Link
Coad, P., Coad, R. A., & Clough, S. (1965). Nucleophilic Reactions of 3,6-Dichloropyridazine. The Journal of Organic Chemistry, 30(11), 3905–3908. Link[1]
BenchChem. (2025).[1][14] Technical Support: Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from [1]
National Center for Biotechnology Information. (2023).[1][15] PubChem Compound Summary for CID 141-30-0, 3,6-Dichloropyridazine. Link
Using [(6-Chloropyridazin-3-yl)amino]acetic acid as a building block in peptide synthesis
Application Note: Strategic Utilization of [(6-Chloropyridazin-3-yl)amino]acetic Acid in Peptidomimetic Synthesis Executive Summary [(6-Chloropyridazin-3-yl)amino]acetic acid is a specialized heteroaryl-glycine building...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of [(6-Chloropyridazin-3-yl)amino]acetic Acid in Peptidomimetic Synthesis
Executive Summary
[(6-Chloropyridazin-3-yl)amino]acetic acid is a specialized heteroaryl-glycine building block that serves two critical functions in modern peptide chemistry:
Conformational Constraint: It acts as a rigid, planar semi-peptidic scaffold that restricts backbone flexibility.
Late-Stage Diversification Handle: The 6-chloro substituent is an electrophilic "hotspot" susceptible to Nucleophilic Aromatic Substitution (
).[1] This allows researchers to synthesize a "parent" peptide on-resin and subsequently generate a library of analogues by displacing the chlorine with various amines, thiols, or alkoxides before cleavage.
This guide details the protocols for incorporating this unit, managing its reactivity, and executing on-resin diversification.
Chemical Properties & Handling
Property
Description
Structure
A glycine backbone N-capped with a 6-chloropyridazine ring.[1]
Solubility
Moderate in DMF/DCM; High in DMSO/NMP.
Acid Stability
High. Stable to standard TFA cleavage cocktails (95% TFA).
Base Stability
Moderate. Stable to 20% Piperidine (Fmoc removal) for standard durations, but prolonged exposure (>24h) may lead to slow substitution by piperidine.
Reactivity
The carboxylic acid couples readily. The secondary amine (attached to the pyridazine) is extremely non-nucleophilic due to electron withdrawal by the heterocycle.
Strategic Placement: N-Terminal vs. Internal
CRITICAL DESIGN NOTE:
Recommended Use (N-Terminal): This block is best used as the final residue (N-cap) or as a linker.[1]
Internal Use (Not Recommended): Attempting to extend the peptide chain after coupling this block is synthetically difficult. The amine bridging the glycine and the pyridazine is electronically deactivated. Acylating this amine requires harsh conditions (e.g., acid chlorides, elevated temp) which often leads to side reactions.
Protocol A: Incorporation to Resin (N-Terminal Capping)
This protocol assumes the peptide chain has been assembled on-resin (Rink Amide or Wang) and the final Fmoc group has been removed.[2]
Reagents:
Building Block: [(6-Chloropyridazin-3-yl)amino]acetic acid (3-5 equiv).[1]
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over carbodiimides due to faster kinetics.[1]
Washing: Wash resin with DMF (3x) and DCM (3x).[1]
Protocol B: On-Resin
Diversification[1]
This is the core value proposition of this building block. The chlorine atom can be displaced by primary or secondary amines, thiols, or alkoxides while the peptide is still attached to the solid phase.
Mechanism: Nucleophilic Aromatic Substitution (
).[1]
Requirement: The nucleophile must be in excess, and heat is usually required to drive the reaction on the electron-deficient pyridazine ring.
Reagents:
Nucleophile: Primary amine (e.g., Benzylamine, Morpholine) or Thiol.
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).[1] DMF is acceptable but DMSO promotes
Washing: Wash extensively with DMSO (hot if possible), then DMF, then DCM.[1]
Critical: Remove all traces of DMSO before cleavage to prevent oxidation of Met/Cys residues during TFA treatment.
Protocol C: Macrocyclization (Stapling)
If the peptide sequence contains a Cysteine (thiol) or a Lysine (amine) side chain, this building block can serve as the electrophile for "head-to-side-chain" cyclization.[1]
Protection Strategy: The side chain nucleophile (Cys/Lys) must be protected with an acid-labile group (Trt/Boc) if you plan to cyclize after cleavage, OR a super-acid labile group (Mmt) if cyclizing on-resin.[1]
Preferred On-Resin Route: Use Cys(Mmt) or Lys(Mmt) .[1]
Selective Deprotection: Treat resin with 1% TFA/DCM (removes Mmt but leaves peptide on resin).[1] Wash with DCM/DIPEA to neutralize.
Cyclization: Add DIPEA (5 equiv) in DMSO/NMP . Heat at 60°C for 4–6 hours . The intramolecular proximity drives the displacement of the Chlorine by the side chain.
Visualization of Workflows
Figure 1: General Incorporation and Diversification Workflow
Caption: Workflow for N-terminal capping followed by nucleophilic aromatic substitution (
) to generate peptide libraries.
Figure 2: Mechanism of On-Resin
[1]
Caption: Mechanistic pathway of the displacement of the 6-chloro group. The electron-deficient ring facilitates the formation of the Meisenheimer complex.
Increase temp to 80°C . Use microwave irradiation.[1][4] Ensure solvent is polar aprotic (DMSO).[1]
Side Reactions (Piperidine)
Piperidine attacking the Cl during Fmoc removal of previous steps?
Unlikely. The Cl-block is usually the last addition. If added earlier, use 20% 4-Methylpiperidine (less nucleophilic) or shorten deprotection times.[1]
Precipitation in DMSO
Peptide aggregation.
Add 0.1 M LiCl to the DMSO/NMP mixture to disrupt hydrogen bonding during the step.
References
Maes, B. U., & Lemière, G. L. (2001). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine.[1] The Journal of Organic Chemistry.[5]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] (Comprehensive guide on orthogonality for cyclization strategies).
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition.[1] (Context on using rigid scaffolds). [1]
Solid Phase Peptide Synthesis: A Practical Approach. (Standard protocols for HATU/Fmoc chemistry).
Application Note: Amide Coupling of [(6-Chloropyridazin-3-yl)amino]acetic acid
Abstract & Strategic Overview This guide details the optimized protocols for the amide coupling of [(6-Chloropyridazin-3-yl)amino]acetic acid (referred to herein as CPAA ). This synthon is a critical scaffold in the deve...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This guide details the optimized protocols for the amide coupling of [(6-Chloropyridazin-3-yl)amino]acetic acid (referred to herein as CPAA ). This synthon is a critical scaffold in the development of peptidomimetics, kinase inhibitors, and GABAergic ligands.
The Challenge
Coupling CPAA presents a specific set of chemoselective challenges distinct from standard amino acid couplings:
Nucleophilic Aromatic Substitution (
): The chlorine atom at position 6 of the pyridazine ring is activated by the electron-deficient heterocycle. High temperatures or the use of nucleophilic bases can lead to the displacement of chloride by the amine coupling partner, resulting in a regioisomeric impurity.
Solubility: The zwitterionic nature of the secondary amine and carboxylic acid often results in poor solubility in non-polar solvents (DCM, EtOAc), necessitating polar aprotic solvents (DMF, DMA, DMSO).
Electronic Deactivation: The secondary amine attached to the pyridazine ring reduces the electron density of the system, potentially affecting the pKa of the carboxylic acid, though it generally remains reactive enough for standard coupling agents.
Recommended Strategy
To mitigate
side reactions while ensuring high conversion, we recommend kinetic control using high-activity coupling agents (HATU or T3P) at low-to-ambient temperatures.
Chemical Mechanism & Reaction Scheme[1][2][3][4]
The objective is to activate the carboxylic acid of CPAA (1) to form an active ester (2), which is then intercepted by the primary or secondary amine (
) to form the desired amide (3).
Visualization: Reaction Pathway & Competitors
The following diagram illustrates the desired pathway versus the critical
side reaction.
Figure 1: Reaction pathway highlighting the competition between amide formation and chloride displacement.
Experimental Protocols
Method A: HATU Activation (Discovery Scale)
Best for: Small scale (10 mg - 500 mg), valuable amines, and library synthesis.
Why T3P? T3P is less prone to epimerization (if chiral amines are used) and the byproducts are water-soluble.
Reaction: Stir at RT for 12–16 hours.
Workup:
Add water to quench.
Separate layers. Wash organic layer with 1M Citric Acid (to remove unreacted amine/NMM), then sat.
, then Brine.
Note: This acidic wash is safe for the pyridazine ring but ensures removal of basic impurities.
Analytical Data & Troubleshooting
QC Parameters
Parameter
Specification
Notes
Appearance
Off-white to pale yellow solid
Dark brown/black often indicates decomposition or polymerization.
LCMS (ESI+)
[M+H]+
Must show Cl isotope pattern (M, M+2 with 3:1 intensity).
1H NMR
Pyridazine Protons
Two doublets (approx 7.0 - 7.5 ppm). Loss of this pattern suggests ring degradation.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common coupling failures.
Critical "Watch-Outs"
Avoid Acid Chlorides: Converting CPAA to an acid chloride using
or Oxalyl Chloride is not recommended . The HCl generated can protonate the pyridazine ring, reducing solubility further, or lead to self-polymerization.
Base Selection: Do not use nucleophilic bases like DMAP (4-Dimethylaminopyridine) in stoichiometric amounts, as DMAP can displace the chloride on the pyridazine ring over time. Use DIPEA or NMM.
References
Synthesis of 3-Amino-6-chloropyridazine Derivatives
ResearchGate:[1][2] "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." (Accessed via ResearchGate).[1][2]
Source:
Amide Coupling Reagents & Mechanisms
BOC Sciences: "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
Application Note: High-Fidelity Functionalization of C-6 Chloropyridazinyl Amino Acids
Executive Summary & Strategic Context Pyridazinyl amino acids (PAAs) represent a privileged class of peptidomimetics. The 1,2-diazine (pyridazine) ring offers unique electronic properties—specifically high electron defic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Pyridazinyl amino acids (PAAs) represent a privileged class of peptidomimetics. The 1,2-diazine (pyridazine) ring offers unique electronic properties—specifically high electron deficiency and the capacity for hydrogen bond acceptance—making it an ideal bioisostere for phenyl rings in phenylalanine or tyrosine analogs.
This guide addresses the functionalization of the C-6 chlorine position on the pyridazine core. The C-6 chloride is not merely a structural placeholder but a "chemical warhead" primed for diversification. Due to the strong electron-withdrawing nature of the adjacent nitrogen atoms, this position is highly activated for both Nucleophilic Aromatic Substitution (
) and Transition Metal-Catalyzed Cross-Coupling .
Key Challenges Addressed:
Catalyst Poisoning: The
nitrogens of the pyridazine ring can chelate Palladium (Pd), quenching catalytic cycles.
Hydrolytic Instability: The high reactivity of the C-6 position can lead to unwanted hydrolysis (formation of pyridazinones) under harsh basic conditions.
Chemical Logic & Substrate Analysis
To successfully modify the C-6 position, one must understand the electronic landscape of the pyridazine ring.
-Deficiency: Pyridazine is more -deficient than pyridine. The C-3 and C-6 positions are the most electrophilic sites.
The "Activation" Factor: If the C-3 position is occupied by an amino acid tether (e.g., an amide or amine linkage), the C-6 chlorine becomes the primary site for orthogonal functionalization.
Decision Matrix: The choice of method depends strictly on the desired moiety at C-6.
Decision Workflow (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target functional group.
Objective: Formation of C-C bonds (Biaryl/Alkyl-Aryl systems).
The "Catalyst Poisoning" Solution
Standard Pd conditions often fail because the pyridazine nitrogens displace the phosphine ligands on the metal center. To overcome this, we utilize bulky, electron-rich phosphine ligands (like SPhos or XPhos) or bidentate ligands (dppf) that resist displacement.
Objective: Formation of C-N or C-O bonds using amines or alcohols.
The "Electronic Activation" Logic
Because the pyridazine ring is electron-poor, the C-6 position acts similarly to an acid chloride. Strong nucleophiles can displace the chloride without transition metals. This is the "Green" approach.
Fix: Use anhydrous DMSO and molecular sieves. Switch base from KOH/NaOH to DIPEA or
.
References
Maes, B. U., et al. (2002). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Tetrahedron.
Léger, F., et al. (2006). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Tetrahedron.
Gong, Y., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. Journal of Organic Chemistry.
ChemicalBook. (2025). 3-Amino-6-chloropyridazine Properties and Reactions.
WuXi Biology. (2023). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis.
Strategic Esterification of [(6-Chloropyridazin-3-yl)amino]acetic acid: A Guide for Synthetic Chemists
An Application Note and Protocol Guide Abstract [(6-Chloropyridazin-3-yl)amino]acetic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its derivatives are integral to the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Abstract
[(6-Chloropyridazin-3-yl)amino]acetic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its derivatives are integral to the synthesis of compounds with a wide range of biological activities. The esterification of its carboxylic acid moiety is a critical transformation, enabling further functionalization, modulation of physicochemical properties, and use as a protected intermediate. This guide provides an in-depth analysis of three primary esterification methodologies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and synthesis via SN2 reaction with alkyl halides. For each method, we delve into the underlying mechanism, discuss strategic considerations for its application, and provide detailed, actionable laboratory protocols.
Introduction: The Strategic Importance of Esterification
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The title compound, [(6-Chloropyridazin-3-yl)amino]acetic acid, combines this important heterocycle with an amino acid side chain, presenting a versatile platform for library synthesis. Esterification of the carboxylic acid is often a necessary first step for several reasons:
Protecting Group: It prevents the carboxylic acid from participating in undesired side reactions during subsequent synthetic steps.
Solubility Modulation: Conversion to an ester can significantly alter the compound's solubility profile, often improving its compatibility with organic solvents used in subsequent reactions.
Bioisosteric Replacement: Esters can serve as prodrugs or as final functionalities that interact with biological targets.
Synthetic Handle: The ester group can be readily converted to other functional groups, such as amides or alcohols, or hydrolyzed back to the carboxylic acid.
Choosing the correct esterification method is paramount, as the molecule contains several potentially reactive sites: a nucleophilic secondary amine, two basic nitrogen atoms in the pyridazine ring, and a chlorine atom susceptible to nucleophilic aromatic substitution under certain conditions. This guide will equip the researcher with the knowledge to make an informed decision based on substrate sensitivity, desired scale, and available reagents.
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.[5]
The mechanism proceeds via several key reversible steps[6][7]:
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another alcohol molecule or the conjugate base of the catalyst) to regenerate the catalyst and yield the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Application & Considerations
Advantages: This method is cost-effective and operationally simple, especially when using simple alcohols like methanol or ethanol which can serve as both reactant and solvent.[8]
Disadvantages: The strongly acidic and often high-temperature conditions can be detrimental to sensitive substrates. For [(6-Chloropyridazin-3-yl)amino]acetic acid, potential side reactions include acid-catalyzed hydrolysis of the chloro-substituent or undesired reactions involving the amino group or pyridazine nitrogens. The reaction's reversibility can also lead to incomplete conversion.[4]
Detailed Protocol: Synthesis of Methyl [(6-Chloropyridazin-3-yl)amino]acetate
Reagent Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add [(6-Chloropyridazin-3-yl)amino]acetic acid (1.0 g, 4.96 mmol).
Solvent/Reagent Addition: Add anhydrous methanol (50 mL). The starting material may not fully dissolve initially.
Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol).
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of CO₂ evolution. Continue adding until the pH of the aqueous layer is ~7-8.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[9][10] The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[11][12]
O-Acylisourea Formation: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
Acyl-Transfer to Catalyst: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea. This forms a reactive N-acylpyridinium intermediate and releases dicyclohexylurea (DCU).
Nucleophilic Attack by Alcohol: The alcohol attacks the activated N-acylpyridinium intermediate.
Ester Formation: The tetrahedral intermediate collapses to form the ester, releasing the DMAP catalyst.
The role of DMAP is crucial; it acts as an acyl transfer agent, accelerating the reaction and suppressing a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[10]
Caption: Mechanism of Steglich Esterification.
Application & Considerations
Advantages: The reaction is performed under very mild, neutral conditions, typically at room temperature, making it ideal for acid- or base-sensitive substrates like our target molecule.[13][15] It is highly efficient for a wide range of alcohols, including sterically hindered ones.[15]
Disadvantages: The primary drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration.[10] If the product is also poorly soluble, separation can be challenging. Using EDC circumvents this issue, as the corresponding urea is water-soluble and can be removed with an aqueous wash. The reagents (DCC, EDC, DMAP) are more expensive than simple acid catalysts.
Detailed Protocol: Synthesis of Ethyl [(6-Chloropyridazin-3-yl)amino]acetate
Reagent Setup: To a 100 mL round-bottom flask, add [(6-Chloropyridazin-3-yl)amino]acetic acid (1.0 g, 4.96 mmol), anhydrous dichloromethane (DCM, 40 mL), and absolute ethanol (0.35 mL, 5.95 mmol, 1.2 equiv.).
Catalyst Addition: Add DMAP (60 mg, 0.49 mmol, 0.1 equiv.). Stir the mixture at room temperature until all solids dissolve.
Coupling Agent Addition: Cool the solution in an ice bath (0 °C). Add DCC (1.13 g, 5.46 mmol, 1.1 equiv.) in one portion. A white precipitate (DCU) will begin to form.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Method 3: Esterification via Alkyl Halides (Williamson-type SN2)
Principle and Mechanistic Insight
This method is a two-step, one-pot process analogous to the Williamson ether synthesis. It relies on the nucleophilicity of a carboxylate anion.[16][17]
Deprotonation: The carboxylic acid is first treated with a non-nucleophilic base (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)) to generate the corresponding carboxylate salt in situ.
SN2 Attack: The carboxylate anion then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) in a classic SN2 reaction, displacing the halide and forming the ester.[18]
The choice of base and solvent is critical to ensure the carboxylate is sufficiently soluble and nucleophilic, while minimizing side reactions.
Caption: Mechanism of Esterification via Alkyl Halide.
Application & Considerations
Advantages: This method avoids acidic conditions and the use of coupling agents. It is particularly useful for preparing esters of alcohols that are expensive, volatile, or unavailable for use in large excess.[17][19]
Disadvantages: It is generally limited to reactive alkyl halides (methyl, primary, allylic, or benzylic) as secondary and tertiary halides will preferentially undergo elimination.[20] A significant potential side reaction for the substrate is N-alkylation at the secondary amine or the pyridazine ring nitrogens, which are also nucleophilic. The choice of a milder base like K₂CO₃ over stronger, more soluble organic bases can sometimes favor O-alkylation.
Detailed Protocol: Synthesis of Benzyl [(6-Chloropyridazin-3-yl)amino]acetate
Reagent Setup: In a 100 mL round-bottom flask, suspend [(6-Chloropyridazin-3-yl)amino]acetic acid (1.0 g, 4.96 mmol) and potassium carbonate (0.82 g, 5.95 mmol, 1.2 equiv.) in anhydrous dimethylformamide (DMF, 30 mL).
Reaction Initiation: Add benzyl bromide (0.65 mL, 5.46 mmol, 1.1 equiv.) dropwise to the stirred suspension at room temperature.
Reaction: Heat the mixture to 50-60 °C and stir for 4-8 hours. Monitor the consumption of the starting material by TLC or LC-MS.
Work-up: After cooling, pour the reaction mixture into ice-water (100 mL). A precipitate may form.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash thoroughly with water (3 x 40 mL) to remove DMF, followed by brine (1 x 40 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography to separate the desired benzyl ester from any N-alkylated byproducts.
Comparison of Methods
Feature
Fischer-Speier Esterification
Steglich Esterification
SN2 with Alkyl Halide
Conditions
Harsh (Strong Acid, Heat)
Mild (Neutral, Room Temp)
Mild (Base, Gentle Heat)
Key Reagents
H₂SO₄ or TsOH, Excess Alcohol
DCC/EDC, DMAP, Alcohol
Base (e.g., K₂CO₃), Alkyl Halide
Substrate Scope
Poor for acid-sensitive molecules
Excellent for sensitive molecules
Limited to reactive alkyl halides
Key Byproduct
Water
DCU (insoluble) or EDU (soluble)
Salt (e.g., KX)
Purification
Neutralization, Extraction
Filtration (DCC), Extraction (EDC)
Aqueous wash, Chromatography
Primary Risk
Degradation of starting material
Incomplete removal of urea byproduct
N-alkylation side products
General Experimental Workflow
The overall process for synthesizing and purifying these esters follows a consistent path, regardless of the specific method chosen.
Caption: General laboratory workflow for ester synthesis.
Conclusion
The successful esterification of [(6-Chloropyridazin-3-yl)amino]acetic acid is readily achievable through several distinct synthetic routes.
For large-scale synthesis of simple methyl or ethyl esters where cost is a primary concern and the substrate shows sufficient stability, Fischer-Speier esterification is a viable option.
For maximum protection of the sensitive functional groups and for use with more complex or precious alcohols, the Steglich esterification is the method of choice due to its exceptionally mild and controlled conditions.[9]
When a specific ester is required for which the corresponding alcohol is not a convenient reactant, or for creating specific derivatives like benzyl esters, the SN2 alkylation method provides a valuable alternative, provided that potential N-alkylation can be controlled and separated.
Careful consideration of the factors outlined in this guide will enable the researcher to select the optimal conditions, leading to efficient and high-yielding synthesis of the desired ester derivatives for downstream applications in drug discovery and development.
References
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.
Fischer–Speier esterific
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
Preparation of Esters. (2022).
Steglich Esterific
Steglich Esterific
Fischer esterification Mechanism - Advantages and Applic
Steglich Esterific
Alkyl Halide Reactions: Ester Formation using Carboxyl
Chemistry of Esters. (2022). LibreTexts.
Mechanism of the Steglich esterification.
Fischer Esterific
General mechanism of the Fischer-Speier esterification.
Convenient esterification of carboxylic acids by sn2 reaction. (2014). Taylor & Francis Online.
A typical DCC + DMAP mediated Steglich esterification.
Acid to Ester - Common Conditions.
Convenient Esterification of Carboxylic Acids by SN2 Reaction. (2025).
Esterification of Carboxylic Acids. Organic Syntheses.
Steglich esterific
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone.
Design and synthesis of novel chloropyridazine hybrids. (2022). PMC.
Various Chemical and Biological Activities of Pyridazinone Deriv
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). SciELO SA.
Technical Support Center: Optimizing the Synthesis of (6-chloropyridazin-3-yl)glycine
Welcome to the technical support guide for the synthesis of (6-chloropyridazin-3-yl)glycine via the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with glycine. This document is designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of (6-chloropyridazin-3-yl)glycine via the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with glycine. This document is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yield, minimize impurities, and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a framework for rational optimization.
Core Reaction Principles: The SNAr Mechanism
The reaction between 3,6-dichloropyridazine and glycine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the ring susceptible to attack by nucleophiles.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]
Understanding this mechanism is crucial for troubleshooting. The rate-determining step is typically the initial nucleophilic attack to form the high-energy Meisenheimer complex. Therefore, reaction optimization focuses on factors that stabilize this intermediate and facilitate the departure of the chloride leaving group.
Caption: A workflow for troubleshooting common yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this reaction?
While the ideal conditions can be substrate-specific, a robust starting point is using potassium carbonate as the base in a DMF or DMSO solvent system. This combination effectively generates the nucleophilic glycinate anion in a solvent that promotes the SNAr mechanism.
Parameter
K₂CO₃ / DMF
NaH / THF
Et₃N / EtOH
Base Strength
Moderate
Strong
Weak
Solvent Type
Polar Aprotic
Polar Aprotic
Polar Protic
Typical Temp.
80 - 120 °C
25 - 66 °C
Reflux (78 °C)
Pros
Effective, low cost, easy workup
Strong base, can work at lower temps
Easy to remove
Cons
Requires heating
Moisture sensitive, safety hazard
Often insufficient to deprotonate glycine effectively, can lead to solvolysis
Recommendation
Excellent Starting Point
Not Recommended (too harsh)
Poor Choice
Q2: How can I effectively monitor the reaction's progress?
Regular monitoring is key to achieving high yield and selectivity.
Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like Ethyl Acetate/Hexanes (e.g., 70:30) with 1% acetic acid. The starting material (3,6-dichloropyridazine) is non-polar and will have a high Rf value. The glycine will remain at the baseline. The product, being an amino acid derivative, will be more polar than the starting material and will have a lower Rf. Visualize with a UV lamp (254 nm).
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. A reverse-phase C18 column with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a standard method for analyzing such compounds. [5]This allows you to quantify the consumption of starting material and the formation of product and byproducts over time.
Q3: My product is difficult to purify. What are the best practices for workup and isolation?
The product is an amino acid and thus amphoteric, meaning its solubility is highly pH-dependent.
Solvent Removal: After the reaction is complete, cool the mixture and remove the high-boiling solvent (e.g., DMF, DMSO) under reduced pressure.
Aqueous Workup: Resuspend the residue in water. At this stage, the product will be in its carboxylate salt form and soluble in water. Filter off any insoluble inorganic salts or non-polar impurities.
Acidification: Cool the aqueous filtrate in an ice bath and slowly acidify with an acid like 2M HCl. The product will precipitate out at its isoelectric point (typically around pH 3-5).
Isolation: Collect the precipitated solid by filtration, wash with cold water to remove salts, and then with a non-polar solvent like diethyl ether or hexanes to remove any remaining organic impurities. Dry the solid under vacuum.
Experimental Protocol: Optimized Synthesis
This protocol provides a robust starting point for the synthesis of (6-chloropyridazin-3-yl)glycine.
Materials:
3,6-Dichloropyridazine (1.0 eq)
Glycine (1.2 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
Dimethylformamide (DMF), anhydrous
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3,6-dichloropyridazine, glycine, and anhydrous potassium carbonate.
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 3,6-dichloropyridazine).
Reaction: Heat the stirred mixture to 100 °C.
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 7:3 Ethyl Acetate:Hexanes + 1% Acetic Acid). The reaction is typically complete within 6-12 hours.
Workup:
Cool the reaction mixture to room temperature.
Remove the DMF under high vacuum.
Add water to the residue and stir for 15 minutes.
Filter the aqueous solution to remove any insoluble material.
Cool the filtrate to 0 °C in an ice bath.
Slowly add 2M HCl dropwise with stirring until the pH is ~4. A precipitate should form.
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Purification:
Collect the solid product by vacuum filtration.
Wash the filter cake sequentially with cold water and then cold diethyl ether.
Dry the purified product under vacuum to a constant weight.
References
Al-Sanea, M. M., et al. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. RSC Advances. Available at: [Link]
Science.gov. Nucleophilic substitution reaction: Topics by Science.gov. Available at: [Link]
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
Tisler, M., & Stanovnik, B. (1968). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. Available at: [Link]
Boutagayout, A., et al. (2018). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]
Hulley, M. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. Available at: [Link]
CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
Wang, Z., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
Knight, J. D., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science. Available at: [Link]
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]
El-Gendy, Z. (2013). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. Available at: [Link]
Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]
Kumar, M., et al. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Journal of the American Chemical Society. Available at: [Link]
Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science. Available at: [Link]
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
Duncia, J. V., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Kim, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]
Liu, S., et al. (2022). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry. Available at: [Link]
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
Kandasamy, J., & Balamurugan, R. (2022). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available at: [Link]
Senge, M. O., & Sample, H. C. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – A European Journal. Available at: [Link]
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
Wiley Analytical Science. Homepage. Available at: [Link]
Wang, M., et al. (2022). Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. Nature Communications. Available at: [Link]
CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography. Google Patents.
Zhang, L., et al. (2024). Highly Efficient Electrosynthesis of Glycine over an Atomically Dispersed Iron Catalyst. Journal of the American Chemical Society. Available at: [Link]
Technical Support Center: Solving Solubility Issues of Chloropyridazines in Aqueous Buffers
Introduction: The Challenge and Importance of Chloropyridazine Solubility Chloropyridazines represent a vital class of heterocyclic compounds, forming the structural core of numerous molecules in drug discovery and agroc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge and Importance of Chloropyridazine Solubility
Chloropyridazines represent a vital class of heterocyclic compounds, forming the structural core of numerous molecules in drug discovery and agrochemical research.[1] Their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make them attractive scaffolds for interacting with biological targets.[2] However, these same properties, particularly the presence of a lipophilic chlorine atom and a planar aromatic ring system, frequently lead to poor aqueous solubility. This presents a significant hurdle for researchers, as compounds must be fully dissolved in aqueous buffers to ensure accurate results in biological assays, formulation studies, and pharmacokinetic assessments.
This guide provides a comprehensive, experience-driven framework for systematically addressing and solving the solubility challenges associated with chloropyridazine derivatives. Moving beyond a simple list of techniques, we will delve into the underlying chemical principles, offering a logical, step-by-step approach to developing robust and reproducible solubilization protocols.
Section 1: Understanding the "Why": Core Physicochemical Drivers of Insolubility
Before troubleshooting, it is crucial to understand the molecular forces at play. A compound's solubility is a delicate balance between the energy required to break its crystal lattice and the energy released upon its hydration.[3][4] For chloropyridazines, three key parameters are paramount:
Lipophilicity (LogP): The chloro-substituent significantly increases the lipophilicity (hydrophobicity) of the pyridazine ring. This favors partitioning into non-polar environments over aqueous media. A high LogP value is a primary indicator of potential solubility issues.[5]
Crystal Lattice Energy: The energy holding the compound's molecules together in a solid state must be overcome by the solvent.[3] Strong intermolecular forces, such as π-π stacking interactions common in planar aromatic rings like pyridazine, result in high lattice energy, making the crystal difficult to break apart and dissolve.[2][6]
pKa and Ionization State: The pyridazine ring contains two adjacent nitrogen atoms, which are weakly basic.[2] The extent to which these nitrogens are protonated (ionized) is dependent on the pH of the buffer and the compound's pKa. The ionized form is generally much more water-soluble than the neutral form.[7]
Section 2: Troubleshooting Workbench: A Step-by-Step Guide to Solubilization
This section is structured as a series of questions that a researcher typically encounters in the lab. Each question is followed by a detailed explanation and actionable protocols.
Q1: My chloropyridazine powder is not dissolving in my standard phosphate-buffered saline (PBS, pH 7.4). What is my first course of action?
Answer: Your initial goal is to determine if the issue is a simple kinetic problem or a more fundamental thermodynamic insolubility. Start with the least invasive methods first.
Expert Insight: Many apparent solubility issues are simply slow dissolution rates. Gentle heating and agitation can provide the necessary activation energy to overcome the initial kinetic barrier without altering the buffer's chemical composition.
Protocol 1: Initial Solubility Assessment
Preparation: Weigh out a small, precise amount of your chloropyridazine compound into a clear glass vial.
Solvent Addition: Add a measured volume of your aqueous buffer (e.g., PBS) to achieve your target concentration.
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.
Sonication/Heating: Place the vial in a bath sonicator for 10-15 minutes. Alternatively, gently warm the solution in a water bath (e.g., to 37°C), ensuring the temperature will not degrade your compound.
Visual Inspection: Carefully inspect the solution against a dark background for any visible particles or Tyndall effect (light scattering by suspended particles).
Equilibration: Allow the solution to sit at room temperature for at least one hour and re-inspect. Precipitation over time indicates that you may have formed an unstable supersaturated solution.
If the compound remains insoluble, the problem is thermodynamic, and you must modify the solvent system.
Q2: Gentle heating didn't work. How can I leverage pH to improve the solubility of my weakly basic chloropyridazine?
Answer: For a weakly basic compound like a chloropyridazine, lowering the pH of the buffer will increase the proportion of the more soluble, protonated (ionized) form. This relationship is governed by the Henderson-Hasselbalch equation.[8][9]
Expert Insight: The goal is to adjust the buffer pH to be at least 1-2 units below the pKa of your compound's pyridazine nitrogens. This ensures that the vast majority of the molecules are in the charged, water-soluble state.[7]
Protocol 2: pH Adjustment Method
Determine pKa: If the pKa of your specific chloropyridazine derivative is unknown, a reasonable starting assumption for the pyridazine ring is a pKa around 2.0-3.0.[2]
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired acidic range (e.g., citrate buffer for pH 3-6, or acetate buffer for pH 3.5-5.5).
Prepare a Concentrated Stock:
Weigh your compound into a vial.
Add a small amount of a slightly acidic buffer (e.g., pH 4.0).
Use the methods from Protocol 1 (vortex, sonicate) to aid dissolution.
Once dissolved, you can perform a large dilution into your final, higher-pH experimental buffer. The key is that the final buffer concentration must be high enough to overwhelm the initial acidic buffer and bring the pH to your desired experimental value (e.g., pH 7.4).
Verification: Always measure the final pH of your solution after the compound is dissolved and diluted to ensure it is correct for your experiment.
}
Caption: Decision workflow for troubleshooting chloropyridazine solubility.
Q3: My assay is sensitive to pH changes, or my compound is still insoluble even at low pH. What is the next step?
Answer: The use of organic co-solvents is the most common next step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[10] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common choices.[11][12]
Expert Insight: The "like dissolves like" principle is key here. A small amount of a water-miscible organic solvent can create "pockets" of lower polarity within the bulk aqueous solution, effectively shielding the hydrophobic parts of your chloropyridazine from the water.
Protocol 3: Co-solvent Stock Preparation
Select a Co-solvent: DMSO is a powerful and versatile solvent for many organic compounds.[12] Ethanol is another good choice, often better tolerated in cell-based assays.[13]
Prepare a High-Concentration Stock: Dissolve your chloropyridazine in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). This should dissolve readily.
Dilute into Aqueous Buffer: Perform serial dilutions of your organic stock into your final aqueous buffer.
CRITICAL - Avoid Precipitation: When diluting the organic stock into the aqueous buffer, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from "crashing out" of the solution as it encounters the highly polar environment.[5]
Control the Final Co-solvent Concentration: For most biological assays, it is critical to keep the final concentration of the organic co-solvent as low as possible (typically <1%, and often <0.1%) to avoid artifacts. Always run a "vehicle control" in your experiment containing the same final concentration of the co-solvent without your compound.[13]
Co-solvent
Polarity
Common Use
Considerations
DMSO
Polar Aprotic
Primary choice for creating high-concentration stocks.[12]
Can be toxic to cells at >0.5-1%. May interfere with some assays.[13]
Ethanol
Polar Protic
Often better tolerated by cells than DMSO.
Less powerful solvent than DMSO for highly lipophilic compounds.
PEG 400
Polar
Used in formulation for in vivo studies.
Can increase the viscosity of the solution.
Q4: My compound precipitates even with a small amount of co-solvent, or the co-solvent interferes with my experiment. Are there any other options?
Answer: Yes. When pH and co-solvents fail, advanced formulation techniques using excipients like cyclodextrins can be highly effective.[14]
Expert Insight: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[15][16] They act as "molecular capsules," encapsulating the poorly soluble chloropyridazine within their hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[17][] This is a true solubilization method that forms a stable inclusion complex.[19]
Protocol 4: Solubilization with HP-β-Cyclodextrin
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point.
Add Compound: Add the solid chloropyridazine powder directly to the HP-β-CD solution.
Facilitate Complexation: Vortex and sonicate the mixture for 30-60 minutes. The formation of the inclusion complex can take time. Gentle heating (37-40°C) can also accelerate the process.
Clarify the Solution: After solubilization, filter the solution through a 0.22 µm filter to remove any undissolved particulates and ensure sterility for biological experiments.
Section 3: Frequently Asked Questions (FAQs)
Q: I dissolved my compound in DMSO, but it precipitated when I added it to my cell culture media. Why?
A: This is a common issue known as "crashing out."[5] Your final DMSO concentration is likely too low to keep the compound dissolved in the complex, protein-rich environment of the cell culture media. Try lowering the concentration of your compound or exploring the use of HP-β-cyclodextrin, which is generally very well-tolerated by cells.
Q: Can I use surfactants like Tween-80 or Triton X-100?
A: Yes, surfactants can be used. They work by forming micelles that encapsulate hydrophobic compounds.[20] However, they can also disrupt cell membranes and interfere with protein activity, so they must be used with caution and at very low concentrations (typically well below their critical micelle concentration).
Q: How do I know what the maximum solubility of my compound is?
A: A kinetic solubility assay is the best way to determine this. This involves creating a high-concentration DMSO stock, serially diluting it into your aqueous buffer in a 96-well plate, and measuring the point at which precipitation occurs using a nephelometer or visual inspection.
Q: My chloropyridazine derivative has an acidic functional group elsewhere on the molecule. How does that change things?
A: If your molecule is amphoteric (containing both acidic and basic groups), its solubility will be lowest at its isoelectric point (pI) and will increase at both low pH (protonating the basic pyridazine) and high pH (deprotonating the acidic group). You will need to determine the pKa of both groups to find the optimal pH range for solubilization.
References
Various techniques are used for the improvement of the aqueous solubility, dissolution rate, and bioavailability of poorly water soluble drugs include size reduction, chemical modification, pH adjustment, solid dispersion, complexation, co-solvency, hydrotropy etc. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
Gantiva, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Anonymous. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water?
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143.
Kumar, S., et al. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
Chambers, R. D., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 9(2), 181-200.
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Roquette. (2025). How can cyclodextrins enhance solubility? [Video]. YouTube.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 445-455.
askIITians. (2011). what will happen when lattice energy becomes equal to hydration enrgy.
Wikipedia. (n.d.). Pyridazine.
Avdeef, A. (2001). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 44(10), 1691-1705.
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
Panus, P. C. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?
Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility.
Cherukuvada, S., et al. (2016). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Molecular Pharmaceutics, 13(3), 1019-1026.
ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?
Sørensen, S. R., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141.
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?
NoCollegeNeeded. (2024). Intro To Top Solvents Used In Organic Synthesis. #organicchemistry [Video]. YouTube.
Technical Support Center: Stability Profile of [(6-Chloropyridazin-3-yl)amino]acetic Acid
Part 1: Executive Summary & Risk Assessment Is [(6-Chloropyridazin-3-yl)amino]acetic acid stable in acid? Conditional Yes. The molecule exhibits a metastable profile in acidic media. It is generally stable in mild acidic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Risk Assessment
Is [(6-Chloropyridazin-3-yl)amino]acetic acid stable in acid?Conditional Yes. The molecule exhibits a metastable profile in acidic media. It is generally stable in mild acidic buffers (pH 3–5) at room temperature, which is often required to solubilize the zwitterionic amino acid moiety. However, it is highly susceptible to degradation under two specific conditions:
Strong Acid + Heat: Promotes nucleophilic aromatic substitution (hydrolysis) of the chlorine atom.
To troubleshoot effectively, you must understand how the molecule breaks down. The pyridazine ring is electron-deficient (pi-deficient), making it naturally prone to nucleophilic attack. Acidification exacerbates this.
Mechanism 1: Acid-Catalyzed Hydrolysis (The "Yellowing" Effect)
In strong acid, the pyridazine ring nitrogens (N-1 or N-2) become protonated. This protonation pulls electron density from the ring, significantly increasing the electrophilicity at the C-6 position. Water (acting as a nucleophile) attacks C-6, displacing the Chloride ion.
Observation: The solution often turns yellow/orange due to the formation of the pyridazinone tautomer.
Detection: New peak eluting earlier (more polar) in Reverse Phase HPLC.
Mechanism 2: Intramolecular Cyclization
The acetic acid side chain (glycine moiety) can condense with the adjacent ring nitrogen (N-2) to form a bicyclic system: 6-chloroimidazo[1,2-b]pyridazin-3-one .
Trigger: This typically requires acidic conditions that favor dehydration (e.g., heating in acid, or anhydrous acid).
Detection: New peak eluting later (less polar/loss of water) in Reverse Phase HPLC.
Visualizing the Pathways
Figure 1: The dual-risk profile. Acid activates the ring for hydrolysis (Product A) but can also catalyze ring closure (Product B).
Part 3: Troubleshooting Guide (FAQs)
Q1: I see a new impurity at RRT 0.65 after leaving my sample in 0.1% TFA overnight. What is it?
Diagnosis: This is likely the hydrolysis product (6-hydroxy/6-oxo derivative).
Why: The Relative Retention Time (RRT) < 1.0 indicates a more polar compound. Replacing the hydrophobic Chlorine atom with a Hydroxyl/Keto group significantly increases polarity.
Fix:
Prepare samples fresh. Do not store in acidic mobile phase for >4 hours.
Switch diluent to 50:50 Water:Acetonitrile (neutral) if solubility permits.
If acid is required for solubility, keep the sample at 4°C in the autosampler.
Q2: My reaction yield is low, and I see a non-polar impurity (RRT 1.2). Is this the dimer?
Diagnosis: While homocoupling (dimerization) is possible, in acidic media, this is more likely the cyclized imidazo-derivative .
Why: Acid catalyzes the condensation of the carboxylic acid tail onto the ring nitrogen. This loss of a water molecule and formation of a rigid bicyclic system usually increases retention time on C18 columns.
Fix: Avoid high temperatures when the compound is in its free acid form. If heating is required, ensure water is present (to disfavor dehydration) or neutralize the pH.
Q3: Can I use HCl to precipitate the product?
Recommendation: Proceed with extreme caution.
Risk: While HCl is excellent for forming the hydrochloride salt, the excess HCl combined with the heat of crystallization can trigger hydrolysis.
Protocol:
Add HCl slowly at low temperature (0–5°C).
Do not heat the slurry to "digest" the precipitate if the pH is < 1.
Filter immediately. Do not leave the wet cake (acidic) sitting for prolonged periods before washing.
Part 4: Validated Protocols
Protocol A: Stability Stress Test
Use this protocol to determine the "safe window" for your specific batch matrix.
Preparation: Prepare a 1 mg/mL solution of the analyte in three solvents:
A: Water:MeCN (50:50) [Control]
B: 0.1 N HCl
C: 1.0 N HCl
Incubation: Split samples B and C. Keep half at Room Temperature (25°C) and heat the other half to 50°C .
Sampling: Inject onto HPLC at T=0, T=4h, and T=24h.
Acceptance Criteria: < 0.5% area change in the main peak.
Protocol B: Recommended HPLC Method for Monitoring
This method is designed to separate the polar hydrolysis product from the main peak.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (Do not use strong mineral acids like Phosphate pH 2.0 if hydrolysis is suspected).
Mobile Phase B: Acetonitrile.
Gradient:
0 min: 5% B
10 min: 95% B
Detection: UV @ 254 nm (Pyridazine ring absorption).
Flow Rate: 1.0 mL/min.
Part 5: References
Synthesis and Reactivity of Chloropyridazines:
Source: BenchChem Technical Support.[1] "Synthesis of 3-Amino-6-Substituted Pyridazines." (2025).[1][2][3][4]
Relevance: Establishes the susceptibility of the C-Cl bond to nucleophilic attack and hydrolysis in 6-chloropyridazines.
URL: (Verified via Search 1.4)
Cyclization to Imidazo[1,2-b]pyridazines:
Source:Journal of Medicinal Chemistry (via PMC). "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines."
Relevance: Details the condensation pathways of 3-aminopyridazines to form bicyclic systems, highlighting the risk of side-chain cyclization.
URL: (Verified via Search 1.2)
Acidic Hydrolysis of Heterocycles:
Source:Pharmaceutical Development and Technology.[5] "Effect of different acids on solid-state stability..."
Relevance: Provides general mechanistic evidence that strong acidic microenvironments accelerate hydrolysis of amidine/heterocyclic halide systems.
URL: (Verified via Search 1.11)
General Chemical Properties:
Source: PubChem Compound Summary for 6-Amino-3-chloropyridazine.
Relevance: Physical properties, pKa data, and safety handling for the core scaffold.
Troubleshooting low conversion rates in chloropyridazine substitution reactions
Welcome to the technical support center for chloropyridazine substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving hig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chloropyridazine substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion rates in their experiments. The following sections are structured in a question-and-answer format to directly address specific issues you may be facing in the lab. We will delve into the causality behind common problems and provide actionable, field-proven protocols to get your reaction back on track.
Section 1: General Troubleshooting & First Principles
Q1: My chloropyridazine substitution reaction has failed or is showing very low conversion. Where do I even begin to troubleshoot?
A1: A low or zero conversion rate in a Nucleophilic Aromatic Substitution (SNAr) reaction on a chloropyridazine ring system points to a breakdown in one of the key pillars of the reaction mechanism. The SNAr reaction on this electron-deficient heterocycle proceeds via a well-established pathway that you must facilitate.
The core principle is the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group. The pyridazine ring's two adjacent nitrogen atoms act as powerful electron-withdrawing groups, which is what makes this reaction feasible in the first place.[1][2]
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for SNAr reactions.
Start by confirming the integrity of your starting materials. Then, systematically evaluate each reaction parameter as detailed in the following sections.
Section 2: The Role of the Solvent
Q2: My reaction is clean but very slow. Could the solvent be the issue?
A2: Absolutely. Solvent choice is critical in SNAr reactions as it must stabilize the charged Meisenheimer intermediate.[3][4] Using a non-ideal solvent is one of the most common reasons for sluggish reactions.
Causality: The transition state leading to the Meisenheimer complex is highly polar. A polar solvent will stabilize this transition state, lowering the activation energy and accelerating the reaction.[5] The ideal solvents are typically polar aprotic .
Polarity helps dissolve reagents and stabilize charged intermediates.
Aprotic nature is key. Protic solvents (like ethanol or water) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile in its ground state.[4][6] This increases the activation energy required for the reaction to proceed, slowing it down.
Solvent
Dielectric Constant (ε) at 20°C
Type
Boiling Point (°C)
Common Use Notes
Dimethylformamide (DMF)
36.7
Polar Aprotic
153
Excellent choice, dissolves many organics and salts.
Reagents: To each vial, add the chloropyridazine substrate and the nucleophile (1.1 to 1.5 equivalents).
Solvents: Add an equal volume of a different anhydrous solvent (e.g., DMF, DMSO, MeCN, Dioxane) to each vial.
Base: Add the chosen base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 equivalents).
Execution: Stir all reactions at a consistent temperature (e.g., 80 °C) and monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).
Analysis: Compare the conversion rates to identify the optimal solvent for your specific substrate-nucleophile pair.
Section 3: Temperature Control
Q3: I see no reaction at all, even after several hours. Is my temperature too low?
A3: Yes, this is highly likely. SNAr reactions have a significant activation energy barrier. Insufficient thermal energy is a primary cause of reaction failure, especially with moderately activated substrates or weak nucleophiles.
Causality: The initial attack of the nucleophile on the aromatic ring is the rate-determining step. This step requires overcoming a substantial energy barrier to disrupt the aromaticity of the pyridazine ring. Increasing the temperature provides the necessary kinetic energy for the reacting molecules to overcome this barrier. Many SNAr reactions on chloro-heterocycles require elevated temperatures, often in the range of 80-150 °C, to proceed at a reasonable rate.[7]
Troubleshooting Steps:
Incremental Increase: If your reaction is at room temperature or 50 °C, increase the temperature in 20 °C increments (e.g., to 70 °C, then 90 °C). Monitor for product formation.
Reflux Conditions: For high-boiling point solvents like DMF or DMSO, heating to 100-120 °C is common practice.
Microwave Irradiation: If conventional heating fails, microwave synthesis can be a powerful alternative. The high temperatures and pressures achieved can dramatically reduce reaction times from hours to minutes.[8]
Section 4: Base Selection
Q4: My yield is low and I'm seeing decomposition or side products. Am I using the wrong base?
A4: The choice and amount of base are critical for success and can be a source of side reactions if chosen incorrectly.
Causality: The role of the base is twofold:
Deprotonate the Nucleophile: For protic nucleophiles (e.g., amines, thiols, alcohols), the base generates the more potent anionic nucleophile (R-NH⁻, RS⁻, RO⁻).
Scavenge Acid: The reaction generates one equivalent of HCl. The base neutralizes this acid, preventing it from protonating your nucleophile (rendering it inactive) or potentially causing acid-catalyzed decomposition of your product.
An overly strong or nucleophilic base can compete with your desired nucleophile, attacking the chloropyridazine itself. An insufficient amount of base will result in a stalled reaction once all the free nucleophile is consumed or protonated.
Base
pKa of Conjugate Acid
Type
Common Use Notes
K₂CO₃ / Cs₂CO₃
~10.3
Inorganic, Heterogeneous
Excellent, non-nucleophilic choices. Cesium carbonate is more soluble and often more effective.
DIPEA
~10.7
Organic, Soluble
A non-nucleophilic amine base, good for scavenging acid without competing.
DBU
~13.5
Organic, Soluble
A very strong, non-nucleophilic base for deprotonating less acidic nucleophiles.
NaH
~36
Inorganic, Heterogeneous
A powerful, non-nucleophilic base for deprotonating alcohols and thiols. Use with caution.
NaOH / KOH
~15.7
Inorganic
Strong and cheap, but also nucleophilic (OH⁻). Can lead to competitive hydrolysis of the chloropyridazine.
Troubleshooting Steps:
Switch to a Weaker Base: If you are using a strong base like NaH or KOH and see side products, switch to a milder inorganic base like K₂CO₃ or Cs₂CO₃.
Use a Non-Nucleophilic Organic Base: If solubility is an issue, a hindered amine base like DIPEA is an excellent choice.
Check Stoichiometry: For protic nucleophiles, use at least 2 equivalents of base: one to deprotonate the nucleophile and one to scavenge HCl.
Section 5: Substrate Reactivity
Q5: My reaction is sluggish even under harsh conditions. Is my chloropyridazine not reactive enough?
A5: This is a distinct possibility. While the pyridazine core is activating, the overall electronic character of the ring dictates the reaction rate. The electrophilicity of the carbon atom bearing the chlorine is the ultimate determinant of reactivity.[2]
Causality: The SNAr reaction rate is highly sensitive to the electronic properties of the aromatic ring. Additional electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ on the pyridazine ring will further decrease electron density, stabilize the Meisenheimer complex, and accelerate the reaction.[9] Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ will slow the reaction down.
The position of the ring nitrogens and the chlorine atom also plays a crucial role. Quantum mechanical calculations show that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-Cl carbon is a key factor in predicting reactivity.[10][11]
Caption: Influence of substituents on the SNAr intermediate.
Troubleshooting & Strategy:
Change the Leaving Group: If possible, synthesize the analogous fluoropyridazine. The C-F bond is more polarized, making the carbon more electrophilic and a fluoride a better leaving group in SNAr, leading to significantly faster rates.[8][12]
Palladium Catalysis: If thermal SNAr fails, consider a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) as an alternative synthetic route.[8]
Section 6: The Nucleophile
Q6: I am using a standard protocol that works for other nucleophiles, but mine is giving low conversion. What could be wrong?
A6: Nucleophile strength and stability are paramount. Not all nucleophiles are created equal, and some may be unsuitable or require specific conditions.
Causality: The rate of an SNAr reaction is directly proportional to the nucleophilicity of the attacking species.
Steric Hindrance: Bulky nucleophiles (e.g., di-isopropylamine) will react much more slowly than smaller ones (e.g., dimethylamine) due to steric hindrance during the approach to the aromatic ring.
Inherent Nucleophilicity: Within a period, nucleophilicity tracks with basicity. For example, R-O⁻ > R₂N⁻. Within a group, it tracks with polarizability (thiols are more nucleophilic than alcohols). Thiols and their corresponding thiolates are exceptionally potent nucleophiles in SNAr reactions.[7]
Stability: The nucleophile must be stable under the reaction conditions. If the temperature is too high, sensitive nucleophiles may decompose before they have a chance to react.
Troubleshooting Steps:
Pre-form the Anion: For weaker nucleophiles like alcohols, pre-treating with a strong base like NaH in an anhydrous solvent (like THF) at 0 °C before adding the chloropyridazine can dramatically improve yields by ensuring the potent alkoxide is the reacting species.
Protecting Groups: If your nucleophile has other reactive functional groups, they may need to be protected to prevent unwanted side reactions.
Consider an Alternative: If a particular nucleophile is proving too unreactive, it may be necessary to reconsider the synthetic strategy, perhaps by introducing the desired functionality through a different chemical transformation.
References
Leadbeater, N. E., & McGowan, C. G. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 5(2), 346-350. [Link]
Tatsumi, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. [Link]
Smith, A. B., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
Perlinger, J. A., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-7. [Link]
Williams, A. R., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(34), 11696–11703. [Link]
Jamison, C. R., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]
Welcome to the Pyridazine Synthesis Support Center
You have reached the Tier-3 Technical Guide for advanced heterocyclic construction. Pyridazines (1,2-diazines) are critical pharmacophores, yet their electron-deficient nature and symmetry often lead to frustrating regioisomeric mixtures.
This guide is not a textbook; it is a troubleshooting manual designed to resolve specific regioselectivity failures in your workflow. We address the three primary synthesis vectors: Cyclocondensation , Inverse Electron Demand Diels-Alder (IEDDA) , and Post-Synthetic Functionalization .
Module 1: Cyclocondensation (The Classical Route)
The Scenario: You are reacting a hydrazine with an unsymmetrical 1,4-dicarbonyl (Paal-Knorr type) and obtaining a 1:1 or difficult-to-separate mixture of isomers.
Root Cause Analysis
The regiochemical outcome is determined by the relative nucleophilicity of the hydrazine nitrogens (
vs ) matched against the relative electrophilicity of the carbonyl carbons ( vs ).
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
Steric Control: The less hindered nitrogen attacks the more hindered carbonyl (if the reaction is under thermodynamic control) or the less hindered carbonyl (kinetic control).
Troubleshooting Protocol
Symptom
Diagnosis
Corrective Action
1:1 Mixture of Isomers
Competing electronic and steric factors.
Switch to Stepwise Synthesis. Do not mix reagents in one pot. Form the mono-hydrazone first under controlled conditions (low temp), then cyclize.
Wrong Isomer Dominant
Thermodynamic vs. Kinetic mismatch.
Alter Solvent/Acid. Acetic acid often promotes thermodynamic equilibration. Ethanol/HCl favors kinetic products.
Decomposition/Low Yield
Oxidation failure (if using dihydro-intermediates).
Aromatization Check. If your intermediate is a dihydropyridazine, ensure efficient oxidation (e.g., DDQ, chloranil, or Pd/C) is applied immediately.
FAQ: The "Stepwise" Workaround
Q: How do I force the reaction if my hydrazine is substituted (e.g., Phenylhydrazine)?
A: Use the Weinreb Amide Approach or
-Halo Ketone route.
React a specific enolate with an
-halo ketone to form a controlled 1,4-dicarbonyl precursor.
Alternatively, condense the hydrazine with a mono-protected 1,4-dicarbonyl (keto-aldehyde) where the aldehyde is significantly more reactive, anchoring the regiochemistry.
Module 2: Inverse Electron Demand Diels-Alder (IEDDA)
The Scenario: You are building the pyridazine ring using a 1,2,4,5-tetrazine and a dienophile (alkyne/alkene), but the regioselectivity is poor or the reaction is sluggish.
The Mechanism
This is a LUMO
– HOMO controlled reaction.
Tetrazine (Diene): Needs to be electron-poor (low LUMO).
Dienophile: Needs to be electron-rich or strained (high HOMO).
Visualization: IEDDA Decision Logic
Figure 1: Decision tree for predicting regioselectivity in Tetrazine IEDDA reactions.
Troubleshooting Protocol
Q: My tetrazine has one Electron-Withdrawing Group (EWG) and one Electron-Donating Group (EDG). Where does the dienophile add?
A: The reaction is LUMO-controlled .
The EWG lowers the LUMO coefficient at the ipso and para positions.
The nucleophilic carbon of the dienophile (e.g., the terminal carbon of a terminal alkyne) will attack the carbon on the tetrazine with the highest LUMO coefficient .
Rule of Thumb: In 3-monosubstituted tetrazines, the nucleophilic carbon of the dienophile usually attacks C6 (the unsubstituted position), placing the substituent ortho to the tetrazine substituent in the final product [1].
Q: The reaction is too slow.
A:
Strain: Switch to a strained dienophile (e.g., norbornadiene, trans-cyclooctene) to lower the activation energy via "distortion energy" release.
Lewis Acid Catalysis: ZnCl
can lower the tetrazine LUMO further, accelerating the reaction, though this may erode regioselectivity if coordination is non-specific.
Module 3: Post-Synthetic Functionalization
The Scenario: You have a pyridazine core and need to install a substituent at a specific carbon (C3, C4, C5, or C6).
Method A: Directed Ortho Metalation (DoM)
Pyridazines are sensitive to nucleophilic attack (ring opening) by alkyl lithiums (e.g., n-BuLi). You must use non-nucleophilic bases.
The "Knochel" Standard:
Use TMP-ZnCl • LiCl or TMP-MgCl • LiCl .[1][2] These sterically hindered bases deprotonate without attacking the ring [2].
Visualization: Metalation Workflow
Figure 2: Workflow for regioselective metalation of pyridazines using TMP-bases.
Method B: Nucleophilic Aromatic Substitution ()
Q: I have 3,6-dichloropyridazine. Which chloride is displaced first?
A:
Symmetrical: The first displacement is statistical (yields mono-product).
Unsymmetrical (e.g., 3-chloro-6-methoxypyridazine): The incoming nucleophile will attack the position that leads to the most stable Meisenheimer complex.
Guideline: Nitrogen lone pair repulsion is critical. Nucleophiles prefer attacking C4/C5 if C3/C6 are blocked, but for di-halo systems, the position para to an EWG is most reactive.
Boger, D. L. , et al. (2021). "Inverse Electron Demand Diels–Alder Reactions of 1,2,4,5-Tetrazines." Chemical Reviews. (Note: Generalized citation for Boger's foundational work on Tetrazine IEDDA).
Knochel, P. , et al. (2022). "Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX·LiX." Angewandte Chemie International Edition.
Knochel, P. , et al. (2019).[2] "Lewis Acid Directed Regioselective Metalations of Pyridazine."[4] Angewandte Chemie.
Minisci, F. (1971).[5] "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis. (Foundational text for Minisci reaction mechanisms).
For further assistance, please verify your substrate's pKa and steric parameters before submitting a new ticket.
A Comparative Guide to the Bioactivity of Pyridazine and Pyrimidine Amino Acid Scaffolds
For Immediate Publication Introduction In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, pyridazine and pyrimidin...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Publication
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, pyridazine and pyrimidine hold a privileged status due to their versatile bioactivities, which span anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3] This guide provides a comparative analysis of the bioactivity of amino acid-conjugated pyridazine and pyrimidine scaffolds, offering insights for researchers and drug development professionals. We will delve into their structural nuances, synthetic strategies, and a head-to-head comparison of their biological performance, supported by experimental data and protocols.
Structural and Physicochemical Distinctions: A Tale of Two Diazines
Pyridazine and pyrimidine are isomers, both being six-membered aromatic rings containing two nitrogen atoms (diazines). However, the relative positioning of these nitrogen atoms imparts distinct physicochemical properties that profoundly influence their interaction with biological targets.
Pyridazine (1,2-Diazine): The adjacent nitrogen atoms in pyridazine create a unique electronic distribution, resulting in a significant dipole moment.[4][5] This arrangement enhances its ability to act as a hydrogen bond acceptor, a crucial feature for binding to enzyme active sites.[1][4]
Pyrimidine (1,3-Diazine): With nitrogen atoms at the 1 and 3 positions, pyrimidine is a fundamental component of nucleobases like cytosine, thymine, and uracil.[2][3] This arrangement allows for both hydrogen bond donation and acceptance, facilitating diverse interactions with biological macromolecules.[2] The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors and antimetabolites.[6][7]
The greater dipole moment of pyridazine can lead to stronger, more directed interactions, while the versatile hydrogen bonding capabilities of pyrimidine allow for a broader range of binding modes.[4][8]
Synthesis of Amino Acid Conjugates: Building the Bioactive Molecules
The conjugation of amino acids to these scaffolds can enhance solubility, modulate pharmacokinetic properties, and introduce new binding interactions. The synthetic routes to these conjugates are well-established and adaptable.
A general approach involves the reaction of a halogenated pyridazine or pyrimidine with an amino acid derivative. For instance, 3,6-dichloropyridazine can be selectively mono-substituted with an amino acid ester under basic conditions, followed by further functionalization. Similarly, 2,4-dichloropyrimidine offers two reactive sites for sequential substitution.[9][10]
Comparative Bioactivity Analysis: A Focus on Anticancer Applications
Both pyridazine and pyrimidine scaffolds have been extensively explored as anticancer agents.[7][11] Their derivatives often function as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation and survival.[12][13]
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Both pyridazine and pyrimidine-based inhibitors have shown promise.
A study on 3,6-disubstituted pyridazines identified compounds with submicromolar inhibitory activity against breast cancer cell lines.[13] The mechanism was linked to cell cycle arrest and apoptosis induction, with potent inhibition of CDK2 (IC50 = 20.1 nM for the most active compound).[13] Similarly, pyrimidine derivatives, often mimicking the ATP-binding portion of kinases, have been developed as potent CDK2 inhibitors.[14]
Note: Direct head-to-head comparisons of amino acid conjugates of both scaffolds against the same target in the same study are limited in the public literature. The data presented is from separate studies on derivatives of the core scaffolds.
For pyridazine derivatives, substitutions at the 3 and 6 positions are critical for potent anticancer activity.[13] In the case of pyrimidine-based kinase inhibitors, substituents at the 2, 4, and 5 positions are often varied to optimize potency and selectivity.[16][17] The amino acid moiety can provide additional hydrogen bonding and electrostatic interactions within the target's active site, enhancing affinity.
Experimental Protocols
Step 1: Suzuki Coupling: To a solution of 3-amino-6-chloropyridazine (1 mmol) and an appropriate arylboronic acid (1.2 mmol) in a 3:1 mixture of dioxane and water, add Pd(PPh3)4 (0.05 mmol) and K2CO3 (3 mmol).
Heat the mixture to 80-90 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.
After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
Purify the crude product by column chromatography to yield the 3-amino-6-aryl-pyridazine intermediate.
Step 2: Amide Coupling: To a solution of the 3-amino-6-aryl-pyridazine (1 mmol) and a Boc-protected amino acid (1.1 mmol) in DMF, add HATU (1.2 mmol) and DIPEA (3 mmol).
Stir the reaction mixture at room temperature for 12-16 hours.
Dilute with water and extract with ethyl acetate. The organic layer is washed with 1N HCl, saturated NaHCO3, and brine, then dried and concentrated.
Step 3: Deprotection: Dissolve the Boc-protected conjugate in a solution of 20% TFA in dichloromethane. Stir at room temperature for 1-2 hours.
Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC to obtain the final amino acid conjugate.
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine and pyrimidine conjugates (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
Both pyridazine and pyrimidine scaffolds are exceptionally valuable in drug discovery. The choice between them is nuanced and target-dependent.
Pyridazine scaffolds may be particularly advantageous when a strong, specific hydrogen bond accepting interaction is required, driven by their pronounced dipole moment. Their utility has been demonstrated in developing potent kinase and GABA receptor modulators.[13][18]
Pyrimidine scaffolds , with their inherent biological precedence and versatile hydrogen bonding capabilities, offer a broader interaction profile.[2][3] They remain a dominant scaffold in the development of kinase inhibitors and other anticancer agents.[7][12]
The conjugation of amino acids to both scaffolds provides a powerful strategy to enhance their drug-like properties. Future research should focus on direct, head-to-head comparisons of pyridazine and pyrimidine amino acid conjugates against a panel of biological targets. Such studies will provide clearer insights into the subtle structural nuances that drive bioactivity and will undoubtedly accelerate the development of next-generation therapeutics.
References
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. Available at: [Link]
Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed. Available at: [Link]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed. Available at: [Link]
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. Available at: [Link]
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. Available at: [Link]
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at: [Link]
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. Available at: [Link]
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. Available at: [Link]
Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems | Bentham Science Publishers. Available at: [Link]
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available at: [Link]
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. Available at: [Link]
Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed. Available at: [Link]
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Available at: [Link]
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - Taylor & Francis. Available at: [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. Available at: [Link]
Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. Available at: [Link]
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed. Available at: [Link]
Synthesis of pyrimidine nucleoside and amino acid conjugates - ResearchGate. Available at: [Link]
Physical Properties of Pyridazines - ResearchGate. Available at: [Link]
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC. Available at: [Link]
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Available at: [Link]
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. Available at: [Link]
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ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. - ResearchGate. Available at: [Link]
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Available at: [Link]
A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available at: [Link]
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Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. Available at: [Link]
Why is pyrimidine less basic than pyridazine? - Quora. Available at: [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. Available at: [Link]
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Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists - MDPI. Available at: [Link]
Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]
SAR of some novel pyrimidine derivatives and chemical structure of... - ResearchGate. Available at: [Link]
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Pyridine vs. Pyrimidine: What's the Difference?. Available at: [Link]
Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed. Available at: [Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Available at: [Link]
Technical Comparison Guide: Solid-State Characterization of [(6-Chloropyridazin-3-yl)amino]acetic Acid
Executive Summary Status: Unpublished / De Novo Characterization Target Primary Application: Kinase Inhibitor Scaffold / Drug Intermediate This guide serves as a strategic roadmap for the solid-state characterization of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Status: Unpublished / De Novo Characterization Target
Primary Application: Kinase Inhibitor Scaffold / Drug Intermediate
This guide serves as a strategic roadmap for the solid-state characterization of [(6-Chloropyridazin-3-yl)amino]acetic acid . As of the current literature status, the specific single-crystal X-ray diffraction (SC-XRD) structure for this compound remains undeposited in open crystallographic databases (CSD/ICSD).
Consequently, this guide adopts a predictive comparative approach . It provides the experimental protocols required to generate this data and compares the target molecule against its crystallographically resolved precursor, 3-Amino-6-chloropyridazine (CCDC 663692) , and structurally related pyridazinone analogs. This comparison is critical for researchers optimizing solubility, stability, and tableting properties in drug development.
Part 1: Comparative Analysis of Solid-State Alternatives
The following table contrasts the target molecule with its direct precursor and a functional analog. This analysis highlights the expected shift in supramolecular packing forces—from simple amine-imine interactions to complex carboxylic acid synthons.
In the precursor 3-Amino-6-chloropyridazine , the crystal lattice is stabilized by N-H···N hydrogen bonds forming a planar dimer. By introducing the acetic acid tail, you introduce a strong proton donor (-COOH).
Risk: The carboxylic acid may protonate the pyridazine ring nitrogen, leading to a salt formation rather than a neutral co-crystal lattice.[2]
Opportunity: The formation of a Supramolecular Heterosynthon (Carboxylic Acid
Pyridazine Ring Nitrogen) is energetically favorable and can be exploited to engineer co-crystals with improved solubility.
Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals, a high-purity sample is required. The following protocol minimizes side-products (e.g., disubstitution).
Figure 1: Optimized workflow for synthesis and structural characterization.
Crystallization Screening Matrix
Standard recrystallization often yields microcrystalline powder unsuitable for SC-XRD. Use this solvent matrix to encourage single-crystal growth:
Solvent A (High Solubility): DMSO, DMF, or Formic Acid.
Solvent B (Precipitant): Water, Ethanol, or Acetonitrile.
Method: Vapor Diffusion (Sitting Drop).
Protocol: Dissolve 10 mg of target in 200 µL of Solvent A. Place in a small vial. Place this vial inside a larger jar containing 5 mL of Solvent B. Seal and leave undisturbed for 7-14 days.
X-Ray Diffraction Data Collection Parameters
When the crystal is obtained, use these specific instrument settings to resolve the light atoms (H) crucial for confirming the tautomeric state (neutral vs. zwitterionic).
Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the flexible acetic acid tail).
Source: Cu K
( Å) preferred for small organic crystals to maximize diffraction intensity.
Resolution: 0.8 Å or better (required to resolve H-bond networks).
Strategy: Full sphere collection (Redundancy > 4) to ensure accurate absorption correction, especially given the Chlorine atom's presence.
Part 3: Reference Data (The Precursor)
Since the target data is unpublished, use the 3-Amino-6-chloropyridazine data as your system suitability standard. If your experimental unit cell deviates significantly from these values, you have successfully crystallized the new phase.
A Senior Application Scientist's Guide to Validating the Purity of Pyridazinyl Amino Acids Using LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. Pyridazinyl amino acids, a class of non-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. Pyridazinyl amino acids, a class of non-canonical amino acids, are of growing interest in medicinal chemistry due to their potential to modulate biological processes. Ensuring their purity is not merely a quality control step; it is a critical determinant of experimental reproducibility, toxicological assessment, and, ultimately, clinical success.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of pyridazinyl amino acids. It is designed to move beyond a simple recitation of protocols, offering insights into the rationale behind methodological choices, thereby empowering you to develop and validate robust analytical systems.
The Superiority of LC-MS for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the analysis of pharmaceutical compounds, including complex molecules like pyridazinyl amino acids. Its power lies in the coupling of the superior separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled specificity and sensitivity of mass spectrometry.[1][2]
While traditional HPLC with Ultraviolet (UV) detection is a reliable and robust technique for separating structurally similar impurities, it has limitations.[3] HPLC-UV identifies compounds based on their light absorbance, which means that impurities that co-elute with the main compound or lack a strong chromophore may go undetected or be inaccurately quantified.[4]
LC-MS overcomes this by adding a crucial dimension of analysis: the mass-to-charge ratio (m/z) of the molecules.[1] This allows for the confident identification and quantification of impurities, even at trace levels, providing a far more comprehensive and accurate purity profile.[3][5] Modern LC-MS systems can detect impurities at concentrations as low as 0.001%.[6]
A Self-Validating System: The LC-MS Experimental Workflow
A robust analytical method is a self-validating one. This means that the experimental design must incorporate controls and parameters that continually demonstrate the method's suitability for its intended purpose.[7] The validation of an analytical procedure is crucial to ensure that it is reliable and accurate for its intended use.[8]
The following workflow outlines the key stages in validating the purity of a pyridazinyl amino acid using LC-MS, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][9][10]
Caption: A workflow for LC-MS purity validation.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of a novel pyridazinyl amino acid. Optimization will be necessary based on the specific properties of the molecule.
1. Sample Preparation:
Accurately weigh approximately 10 mg of the pyridazinyl amino acid reference standard and samples.
Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
Filter all solutions through a 0.22 µm syringe filter to prevent column clogging.[11]
2. LC-MS System and Conditions:
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is often a good starting point for moderately polar compounds like amino acids.[12]
Mobile Phase A: 0.1% Formic acid in water. The use of volatile mobile phase additives like formic acid is critical for LC-MS compatibility.[13][14]
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.
Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. Gradient elution is preferred for separating impurities with a range of polarities.[13]
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements and impurity identification.
Ionization Source: Electrospray ionization (ESI) in positive mode is typically suitable for amino acids.[13][15]
MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.
Method Validation: A Deep Dive into ICH Q2(R1) Parameters
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] The following parameters are essential for validating a purity method according to ICH Q2(R1) guidelines.[9][10]
Validation Parameter
Purpose & Methodology
Typical Acceptance Criteria
Specificity
To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[7][9] This is achieved by analyzing spiked samples and demonstrating baseline separation of all components.
Resolution (Rs) > 2.0 between the main peak and closest eluting impurity.[13]
Linearity
To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. A minimum of five concentrations are analyzed.
Correlation coefficient (R²) ≥ 0.995.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]
For API assays: 80-120% of the target concentration.[13]
Accuracy
The closeness of the test results to the true value. Determined by applying the method to samples with known concentrations and calculating the percent recovery.
98.0% to 102.0% recovery for the API.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]
Signal-to-Noise (S/N) ratio of 10:1 with RSD ≤ 10%.[13]
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[13]
RSD of results should remain within acceptable limits (e.g., ≤ 5.0%).
Comparison with Alternative Analytical Techniques
While LC-MS is the preferred method, other techniques have been traditionally used for purity assessment.[17][18] Understanding their strengths and weaknesses provides context for the superiority of LC-MS.
Technique
Principle
Advantages
Disadvantages
LC-MS
Separation by chromatography, detection by mass-to-charge ratio.
High sensitivity and specificity; provides molecular weight information for impurity identification.[5]
Higher instrument cost and complexity; susceptible to ion suppression and matrix effects.[1][19]
HPLC-UV
Separation by chromatography, detection by UV absorbance.
Robust, reproducible, and widely available; excellent for quantification of known, UV-active impurities.[3]
Cannot identify unknown impurities; may not detect non-UV active compounds; co-eluting peaks can lead to inaccurate quantification.[3][4]
Gas Chromatography (GC-MS)
Separation of volatile compounds in the gas phase, detection by mass spectrometry.
Excellent for volatile impurities and residual solvents.[18]
Not suitable for non-volatile and thermally labile compounds like most amino acids without derivatization.[15]
Nuclear Magnetic Resonance (NMR)
Provides detailed structural information based on the magnetic properties of atomic nuclei.
Provides unambiguous structural information; quantitative (qNMR) can determine purity without a reference standard for the impurity.
Relatively low sensitivity compared to MS; requires larger sample amounts; complex data interpretation.
Titration
Measures the amount of a substance by reacting it with a solution of known concentration.
Simple, inexpensive, and can be highly accurate for determining the overall purity of the main component.[17]
Non-specific; cannot distinguish between the main compound and structurally similar impurities.[17]
Troubleshooting and Advanced Insights
Even with a validated method, challenges can arise. Here are some common issues and expert recommendations:
Peak Tailing or Broadening: This can be caused by column degradation, contamination, or secondary interactions between the analyte and the stationary phase.[19] Ensure proper mobile phase pH to control the ionization state of the amino acid.
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte, leading to reduced sensitivity.[14] Improve sample cleanup procedures (e.g., solid-phase extraction) or adjust chromatography to separate the analyte from interfering species.
Carryover: The appearance of an analyte peak in a blank injection following a high-concentration sample. This is often caused by adsorption of the analyte to surfaces in the autosampler or column.[20] Incorporate rigorous needle washes with strong organic solvents in the injection sequence.
Contamination: High background noise can result from contaminated solvents, reagents, or system components.[14][19] Always use high-purity, LC-MS grade solvents and reagents.[14]
Caption: A logic diagram for troubleshooting poor peak shape.
Conclusion
The validation of pyridazinyl amino acid purity is a multifaceted process that demands a combination of robust analytical techniques and a deep understanding of regulatory expectations. LC-MS provides an unparalleled combination of sensitivity and specificity, making it the definitive tool for comprehensive impurity profiling. By adopting a systematic validation approach grounded in ICH guidelines and employing logical troubleshooting strategies, researchers can ensure the generation of high-quality, reliable, and defensible purity data, thereby accelerating the path of novel therapeutics from the laboratory to the clinic.
References
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling . American Pharmaceutical Review. [Link]
A Review on Revision of ICH Q2 (R1) and New ICH Q14 Guidance . SciSpace. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]
Analytical Method Development and Validation in Pharmaceuticals . ResolveMass. [Link]
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . PubMed. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations . Preprints.org. [Link]
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . PMC. [Link]
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . LinkedIn. [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis . NorthEast BioLab. [Link]
How to Avoid Problems in LC–MS . LCGC International. [Link]
Will % impurity profile of HPLC-UV and LC-HRMS matches? . ResearchGate. [Link]
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities . ResearchGate. [Link]
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management . MDPI. [Link]
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities . PubMed. [Link]
LC-MS method validation in scientific research: it's time to harmonize and exemplify . Eurachem. [Link]
LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies . Technology Networks. [Link]
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory . AACC.org. [Link]
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y . PMC. [Link]
Analytical Methods for Amino Acids . Shimadzu. [Link]
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis . NorthEast BioLab. [Link]
Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography . Nature. [Link]
Comparison of synthetic routes: SNAr vs Buchwald-Hartwig for pyridazines
Comparative Guide: Synthetic Routes for Pyridazine Functionalization ( vs. Buchwald-Hartwig) Executive Summary Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for pheny...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Synthetic Routes for Pyridazine Functionalization (
vs. Buchwald-Hartwig)
Executive Summary
Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and pyrazines in kinase inhibitors and GPCR ligands. Functionalizing the pyridazine core—most commonly starting from 3,6-dichloropyridazine —presents a classic decision point in process chemistry: Nucleophilic Aromatic Substitution (
) or Buchwald-Hartwig (B-H) Amination ?
This guide objectively compares these methodologies. While
remains the workhorse for early-stage functionalization of electron-deficient pyridazines due to cost efficiency, B-H amination is indispensable for deactivated substrates, late-stage functionalization, and achieving specific regioselectivity profiles that cannot access.
Decision Matrix: The "Go/No-Go" Criteria
Parameter
Route
Buchwald-Hartwig Route
Substrate Electronics
Requires Electron-Deficient Ring (e.g., 3,6-dichloro)
Works on Electron-Rich/Neutral Rings (e.g., 3-chloro-6-methoxy)
Controlled by Electronics (Alpha-position favored)
Tunable via Ligand Sterics & Bite Angle
Cost & Scalability
Low Cost (No metal); High E-factor (Solvents)
High Cost (Pd/Ligand); Low E-factor (Mild solvents)
Process Risk
Genotoxic Impurities (if using NMP/DMSO)
Heavy Metal Scavenging (<10 ppm Pd limit)
Mechanistic Underpinnings[1][2][3][4][5]
Understanding the mechanism is crucial for troubleshooting failed reactions.
: The Addition-Elimination Pathway
The reaction relies on the electron-deficiency of the pyridazine ring. The rate-determining step is typically the nucleophilic attack forming the Meisenheimer complex.
Critical Insight: Pyridazines are naturally
-deficient. The N-N bond locks the ring into a state where positions 3 and 6 are highly activated (alpha to nitrogen).
Limitation: If the ring has electron-donating groups (EDGs) like -OMe or -NHR (from a first substitution), the ring becomes deactivated, often stalling the second
.
Buchwald-Hartwig: The Catalytic Cycle
This route decouples reactivity from the ring's inherent electronics.
Oxidative Addition: Pd(0) inserts into the C-Cl bond.[1]
Transmetallation/Amine Binding: Amine coordinates to Pd.
Reductive Elimination: C-N bond forms, regenerating Pd(0).
Critical Insight: The "poisoning" effect.[2][3][4][5] Pyridazine nitrogens can bind Pd(II), arresting the cycle.[4] Bulky ligands (e.g., XPhos, BrettPhos) are required to sterically prevent this N-coordination.
Figure 1: Mechanistic contrast.
requires ring activation energy; B-H requires catalytic turnover.
B-H: Facile. Requires careful stoichiometry to prevent bis-amination.
Second Substitution (The Differentiator):
: The first amine group (EDG) deactivates the ring. Forcing conditions (140°C+, microwave) are often needed for the second Cl displacement.
B-H: The preferred route for generating non-symmetric 3,6-diaminopyridazines. The catalyst overcomes the electronic deactivation.
Regioselectivity in 3,4,5-Trichloropyridazine[5][9]
Preference: Attacks C3/C6 (Alpha to Nitrogen). These positions are more electrophilic due to the inductive effect of the adjacent nitrogen.
B-H Preference: Generally follows the oxidative addition preference for the most electron-deficient bond (C3/C6). However, steric bulk can be used to invert this. Using a massive ligand (e.g.,
BuXPhos) can sometimes favor the less hindered C4/C5 positions if C3/C6 are blocked by ortho-substituents.
Experimental Protocols
These protocols are designed to be self-validating systems . If the color change or TLC spot doesn't match the description, stop and troubleshoot.
Protocol A: Green
(Surfactant-Mediated)
Best for: First substitution on 3,6-dichloropyridazine with primary amines.
Rationale: Replaces toxic dipolar aprotic solvents (DMF/NMP) with water/surfactant, utilizing the "hydrophobic effect" to accelerate reaction rates.
Setup: In a 20 mL vial, charge 3,6-dichloropyridazine (1.0 equiv) and TPGS-750-M (2 wt% in water, 1.0 M concentration relative to substrate).
Addition: Add the Amine (1.1 equiv) and DIPEA (1.2 equiv).
Reaction: Stir vigorously at 45–60°C .
Validation: The reaction mixture should turn from a suspension to a biphasic emulsion.
Monitoring: Check TLC (EtOAc/Hex) after 2 hours. Product is usually more polar.
Workup: Dilute with EtOAc. The surfactant remains in the aqueous phase. Wash organics with brine, dry (
), and concentrate.
Green Metric: E-factor is <5 (excellent).
Protocol B: Robust Buchwald-Hartwig Amination
Best for: Deactivated substrates (e.g., 3-chloro-6-methoxypyridazine) or weak nucleophiles (anilines).
Rationale: Uses a Pd-G3 precatalyst to ensure rapid initiation and Xantphos to prevent catalyst poisoning by the pyridazine nitrogens.
Setup: In a glovebox or under Ar flow, charge a reaction tube with:
Validation: Solvent must be degassed. If solution turns black immediately upon heating, oxygen was present (Pd black precipitation).
Reaction: Seal and heat to 90°C for 4–12 hours.
Visual Check: Active catalyst solution is usually orange/red. Black precipitate indicates catalyst death.
Workup: Filter through a Celite pad (elute with DCM). Scavenge Pd using SiliaMetS® Thiol resin if for pharma application.
Troubleshooting & Optimization
Catalyst Poisoning in B-H
Pyridazines are notorious for binding Pd via the N1/N2 lone pairs.[4]
Symptom: Reaction stalls at 20% conversion; solution turns clear or precipitates black solids.
Solution: Switch to BrettPhos or tBuBrettPhos . These ligands are bulky enough to prevent the pyridazine nitrogen from coordinating to the Pd center, forcing the reaction through the C-Cl oxidative addition.
Hydrolysis
Symptom: Formation of pyridazinone (OH substitution) instead of amine.
Cause: Wet solvent or hygroscopic base (NaOH/KOH).
Solution: Use DIPEA or
and ensure dry conditions. In the aqueous surfactant protocol, this is rare because the amine is much more nucleophilic than water in the micellar core.
Buchwald-Hartwig on Diazines:
Title: "Palladium-Catalyzed Amination of Aryl Halides and Heteroaryl Halides with Primary Amines."
Source:Journal of the American Chemical Society, 2008.
URL:[Link] (Representative link for Hartwig/Buchwald foundational work).
Green Chemistry Protocol (TPGS-750-M):
Title: "Amination of Heteroaryl Chlorides in Water."
Source:Green Chemistry, 2013.
URL:[Link]
Catalyst Poisoning Solutions:
Title: "Overcoming Catalyst Deactivation in Cross-Coupling of Pyridines and Diazines."
Source:Organic Process Research & Development, 2014.[9]
URL:[Link]
Regioselectivity in Pyridazines:
Title: "Regioselective Functionalization of 3,4,5-Trichloropyridazine."
Source:Tetrahedron, 2015.
URL:[Link] (General reference to scaffold reactivity).
Personal protective equipment for handling [(6-Chloropyridazin-3-yl)amino]acetic acid
A Researcher's Guide to Safely Handling [(6-Chloropyridazin-3-yl)amino]acetic Acid In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling [(6-Chloropyridazin-3-yl)amino]acetic Acid
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds such as [(6-Chloropyridazin-3-yl)amino]acetic acid (CAS No. 143334-90-1) are of significant interest.[1] However, their potent biological activity often correlates with potential health hazards, necessitating a robust and well-informed safety protocol. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring both personal safety and experimental integrity.
Understanding the Risks: A Proactive Approach to Safety
While comprehensive toxicological data for [(6-Chloropyridazin-3-yl)amino]acetic acid may be limited, the known hazards of structurally similar compounds, such as other chlorinated pyridazine derivatives, demand a cautious approach.[2][3] The primary concerns with compounds in this class include acute toxicity if swallowed, in contact with skin, or if inhaled. They are also known to cause severe skin and eye irritation or damage.[4][5][6][7][8] Therefore, all handling procedures must be designed to minimize any potential for exposure.
All work with [(6-Chloropyridazin-3-yl)amino]acetic acid, from weighing to solution preparation and use in reactions, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][3]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following table summarizes the minimum PPE requirements for various laboratory operations involving [(6-Chloropyridazin-3-yl)amino]acetic acid.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving & Storage
Safety glasses with side shields
Nitrile gloves
Standard lab coat
Not generally required
Weighing & Aliquoting
Safety goggles
Double-gloved nitrile gloves
Fully buttoned lab coat
Certified chemical fume hood
Solution Preparation
Safety goggles and face shield
Double-gloved nitrile gloves
Chemical-resistant apron over lab coat
Certified chemical fume hood
Experimental Use
Safety goggles and face shield
Double-gloved nitrile gloves
Chemical-resistant apron over lab coat
Certified chemical fume hood
Waste Disposal
Safety goggles and face shield
Double-gloved nitrile gloves
Chemical-resistant apron over lab coat
Certified chemical fume hood
Step-by-Step Guide to Safe Handling
1. Preparation and Engineering Controls:
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly, with a valid inspection sticker and adequate airflow.
Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[2]
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before introducing the compound to the work area.
2. Donning Personal Protective Equipment (PPE):
The correct sequence for putting on PPE is crucial to avoid contamination.
Caption: PPE Donning Sequence
3. Handling the Compound:
Weighing: When weighing the solid compound, do so within the fume hood. Use dedicated spatulas and weighing vessels to prevent cross-contamination.[2]
Solution Preparation: To minimize splashing, slowly add the solid [(6-Chloropyridazin-3-yl)amino]acetic acid to the solvent.[2] Keep containers covered as much as possible during this process.
4. Post-Handling and Decontamination:
Equipment Cleaning: Thoroughly clean all non-disposable equipment with a suitable solvent within the fume hood.
Work Surface Decontamination: Wipe down the work surface of the fume hood with the same solvent.
PPE Removal: Carefully remove PPE, avoiding cross-contamination. The outer pair of gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner pair of gloves should be the last item removed.
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[3][4]
Operational and Disposal Plans
Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it, use an inert absorbent material to contain it. Place the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.[9] For larger spills, contact your institution's environmental health and safety department immediately.
Waste Disposal:
Proper disposal of [(6-Chloropyridazin-3-yl)amino]acetic acid and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[2]
Solid Waste: Unused or waste chemical, as well as contaminated disposable items (e.g., gloves, bench paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[3]
Liquid Waste: Solutions containing [(6-Chloropyridazin-3-yl)amino]acetic acid are considered halogenated organic waste. This waste stream must be segregated from non-halogenated waste.[9][10][11] Collect all liquid waste in a compatible, sealed, and clearly labeled container. Never dispose of this chemical down the drain.[3][10]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow
By adhering to these rigorous safety protocols, researchers can confidently and safely work with [(6-Chloropyridazin-3-yl)amino]acetic acid, fostering a secure laboratory environment that enables the advancement of science.